molecular formula C16H19N3O3 B2855107 Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate CAS No. 1024061-54-8

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2855107
CAS No.: 1024061-54-8
M. Wt: 301.346
InChI Key: KDGJKNKKDNHUNC-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a piperazine-based compound featuring an indole-2-carbonyl moiety. Piperazine and indole motifs are common in pharmaceuticals due to their versatility in hydrogen bonding and π-π interactions, making this compound a candidate for further exploration in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)14-11-12-5-3-4-6-13(12)17-14/h3-6,11,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGJKNKKDNHUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

The most widely employed method involves a two-step sequence starting with the hydrolysis of ethyl 1H-indole-2-carboxylate to yield 1H-indole-2-carboxylic acid. This intermediate is subsequently activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) under inert atmospheric conditions. The activated species is then coupled with ethyl piperazine-1-carboxylate in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature over 12–18 hours.

Reagents and Catalysts

  • EDCI/HOBt System : Ensures efficient activation of the carboxylic acid group while minimizing racemization.
  • Solvent : Anhydrous DCM or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the activated intermediate.
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl generated during coupling.

Yield and Purity Data

In analogous syntheses, this method achieves yields of 65–75%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC). For example, the coupling of 1H-indole-2-carboxylic acid with ethyl isonipecotate under EDCI/HOBt conditions yielded 72% of the target amide.

Acid Chloride Mediated Acylation

Reaction Conditions

This approach involves converting 1H-indole-2-carboxylic acid into its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is conducted under reflux in anhydrous toluene for 4–6 hours. The resulting acid chloride is then reacted with ethyl piperazine-1-carboxylate in the presence of a base such as pyridine or DIPEA at −10°C to prevent side reactions.

Reagents and Catalysts

  • Chlorinating Agents : SOCl₂ is preferred due to its high reactivity and ease of removal by distillation.
  • Solvent : Toluene or DCM ensures optimal solubility of both reactants.
  • Temperature Control : Strict maintenance of sub-zero temperatures during acylation minimizes decomposition.

Yield and Purity Data

Industrial-scale adaptations of this method report yields of 60–68%, with minor impurities (<2%) attributed to over-chlorination. For instance, the acylation of 4-(1H-indol-3-yl)butanoyl chloride with ethyl piperazine-1-carboxylate yielded 65% of the desired product.

Mixed Carbonate Intermediate Approach

Reaction Conditions

A less conventional but highly efficient route involves the formation of a mixed carbonate intermediate. Ethyl chloroformate reacts with 1H-indole-2-carboxylic acid in the presence of TEA to generate an unstable acyl carbonate. This intermediate is immediately treated with ethyl piperazine-1-carboxylate in 2-propanol under reflux for 8–10 hours.

Reagents and Catalysts

  • Ethyl Chloroformate : Serves as both activating agent and carbonate source.
  • Solvent : 2-Propanol facilitates reflux conditions without degrading the carbonate intermediate.
  • Workup : Sequential washes with dilute HCl and sodium bicarbonate remove unreacted reagents.

Yield and Purity Data

This method achieves superior yields of 75–80%, with purity levels >98%. For example, the reaction of 4-(1H-indol-3-yl)butanoyl carbonate with tert-butyl piperazine-1-carboxylate yielded 78% of the coupled product after deprotection.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical parameters of each synthetic route:

Method Key Reagents Temperature Range Reaction Time (h) Yield (%) Purity (%)
Direct Amide Coupling EDCI, HOBt, DIPEA 0°C to RT 12–18 65–75 95–97
Acid Chloride Acylation SOCl₂, Pyridine −10°C to RT 4–6 60–68 93–95
Mixed Carbonate Approach Ethyl Chloroformate, TEA Reflux 8–10 75–80 97–99

Key Observations :

  • The mixed carbonate method offers the highest yield and purity, likely due to reduced side reactions during intermediate formation.
  • Acid chloride-mediated acylation, while reliable, requires stringent temperature control to avoid decomposition.
  • Direct coupling using EDCI/HOBt is advantageous for laboratory-scale syntheses due to its operational simplicity.

Chemical Reactions Analysis

Oxidation Reactions

The indole core undergoes oxidation at electron-rich positions (e.g., C3) under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) in acidic/neutral media or chromium trioxide (CrO₃) .

  • Products : Formation of hydroxylated indoles (e.g., 8-hydroxyquinoline derivatives) or cleavage products depending on reaction conditions .

Example :

IndoleKMnO4/H+Oxidized indole e g quinoline derivative \text{Indole}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Oxidized indole e g quinoline derivative }

Nucleophilic Substitution

The piperazine ring and indole’s C2 carbonyl group are susceptible to nucleophilic attack:

  • Sites :

    • Piperazine : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

    • Indole Carbonyl : Undergoes substitution with amines (e.g., beta-alanine) via carbodiimide coupling (EDCI/HOBt) .

Key Reaction :

Piperazine NH+R XN Alkylated piperazine[6]\text{Piperazine NH}+\text{R X}\rightarrow \text{N Alkylated piperazine}\quad[6]

Ester Hydrolysis

The ethyl ester group is hydrolyzed under basic or acidic conditions:

  • Conditions :

    • Base : NaOH/EtOH yields the carboxylic acid .

    • Acid : H₂SO₄/H₂O facilitates hydrolysis but may degrade sensitive groups.

Product :

Ethyl esterNaOHCarboxylic acid[6]\text{Ethyl ester}\xrightarrow{\text{NaOH}}\text{Carboxylic acid}\quad[6]

Reduction Reactions

Selective reduction of carbonyl groups modifies pharmacophores:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Outcome : Conversion of carbonyl to alcohol (-CH₂OH) while preserving aromaticity.

Coupling Reactions

The compound serves as an intermediate in peptide-like bond formations:

  • EDCI-Mediated Coupling : Links indole-2-carboxylic acid to piperazine via amide bonds .

  • Example :

    Indole 2 COOH+PiperazineEDCIAmide linked hybrid[9]\text{Indole 2 COOH}+\text{Piperazine}\xrightarrow{\text{EDCI}}\text{Amide linked hybrid}\quad[9]

Deprotection Strategies

Tert-butyloxycarbonyl (Boc) groups on intermediates are cleaved using trifluoroacetic acid (TFA):

  • Conditions : TFA in dichloromethane (DCM) at room temperature .

  • Application : Critical for synthesizing hydroxylated derivatives (e.g., 8-hydroxyquinoline hybrids) .

Comparative Reaction Data Table

Reaction Type Reagents/Conditions Key Products Yield Range
OxidationKMnO₄ (acidic)Quinoline derivatives60–75%
Nucleophilic SubstitutionEDCI, HOBt, DIPEAN-Alkylated/amidated derivatives70–85%
Ester HydrolysisNaOH/EtOH, refluxCarboxylic acid>90%
Boc DeprotectionTFA/DCM, 4 hHydroxylated intermediates80–95%

Mechanistic Insights

  • Indole Reactivity : Electron-rich C3 position drives electrophilic substitutions, while the C2 carbonyl enables nucleophilic additions .

  • Piperazine Flexibility : The secondary amines facilitate alkylation or acylation, enhancing molecular diversity .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is characterized by its indole moiety linked to a piperazine ring, which contributes to its biological activity. The synthesis of this compound often involves multi-step reactions starting from readily available indole derivatives and piperazine. For example, one method includes the coupling of indole-2-carboxylic acid with piperazine derivatives using EDC coupling methods, followed by deprotection steps to yield the final product with high yields (75-90%) .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for antibiotic development .

Anticancer Activity

The compound has been investigated for its anticancer properties. Some studies report that it can induce apoptosis in various cancer cell lines, including pediatric brain tumor cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects against neurotropic viruses. It has been shown to inhibit replication of alphaviruses, suggesting potential applications in treating viral infections affecting the central nervous system .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the indole or piperazine components can significantly alter biological activity. For instance, substituents on the indole ring have been shown to enhance potency against specific targets, such as cancer cells or microbial pathogens .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives of this compound against bacterial strains, compounds with halogen substitutions demonstrated enhanced activity compared to unsubstituted analogs. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 6.20 μM .

Case Study 2: Anticancer Activity
A series of indole-based compounds were synthesized and tested for their ability to inhibit growth in KNS42 pediatric brain tumor cells. Results showed that specific modifications led to a two-fold increase in cytotoxicity compared to standard indole derivatives, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes and improve its pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indole Core

Ethyl 4-(2-(1H-Indol-3-yl)ethyl)piperazine-1-carboxylate (304c)
  • Structure : Indole-3-yl group linked via a two-carbon chain to piperazine.
  • Synthesis : Synthesized via Rh-catalyzed hydroformylation/Fischer indolization with 100% yield, demonstrating high efficiency under hydrogenation conditions .
  • Applications: Potential relevance in CNS-targeted drug design due to indole’s serotonin-mimetic properties.
Ethyl 4-[(2-Methyl-1H-indol-3-yl)(4-pyridinyl)methyl]piperazine-1-carboxylate
  • Structure : 2-Methylindole and pyridinyl substituents.
  • Methylation at indole-2 may alter metabolic stability compared to unsubstituted analogues .
Ethyl 4-((1-Hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate
  • Structure : Hydroxyl and phenyl groups on indole, plus pyridine.
  • Implications : Hydroxyl group could improve water solubility but may reduce blood-brain barrier permeability. The phenyl-pyridine system may enhance π-stacking in protein binding .

Variations in Linker Chemistry

Ethyl 4-(3,3-Dicyano-2-phenylpropanoyl)piperazine-1-carboxylate (3ac)
  • Structure: Dicyano and phenyl groups on a propanoyl linker.
  • Spectroscopy: Distinct ¹H/¹³C NMR shifts due to electron-withdrawing cyano groups (e.g., carbonyl carbon at ~168 ppm) .
  • Reactivity : Cyanide groups may act as Michael acceptors, enabling covalent binding to biological targets.
Ethyl 4-[2-(3,5-Dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
  • Structure : Piperidine-dione and diphenyl substituents.

Functional Group Additions

Ethyl 4-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate
  • Structure : Fluorobenzamido and pyrazole groups.
  • Implications : Fluorine enhances metabolic stability and lipophilicity, while the pyrazole may confer anti-inflammatory activity .
Ethyl 4-(2-Thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate
  • Structure: Thienopyrimidine sulfanylacetyl group.
  • Applications : Sulfur atoms could facilitate binding to metal ions or cysteine residues in enzymes .

Spectroscopic and Structural Insights

  • NMR Trends: Indole protons typically resonate at δ 7.1–7.8 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm. Electron-withdrawing groups (e.g., cyano in 3ac) deshield adjacent carbons .
  • Crystallography : Piperazine derivatives often adopt chair conformations, as seen in X-ray data (CCDC 1535586) for chlorophenyl analogues .

Biological Activity

Introduction

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is an intriguing compound within the realm of medicinal chemistry, particularly due to its structural features that include an indole nucleus and a piperazine ring. Indole derivatives are well-known for their diverse biological activities, making this compound a subject of interest in various therapeutic areas, including cancer treatment, antimicrobial applications, and neuroprotection.

Target and Mode of Action

The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole moiety is known to engage in multiple biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and immune response. Specifically, indole derivatives exhibit:

  • Antiviral Activity : Inhibition of viral replication mechanisms.
  • Anticancer Properties : Induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Biochemical Pathways

The compound's activity is linked to several key biochemical pathways:

  • Inhibition of Kinases : Indole derivatives have shown potential in inhibiting various kinases involved in cell signaling and proliferation.
  • Antioxidant Mechanisms : The compound may reduce oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Some studies suggest that it could protect against neurodegenerative processes by inhibiting amyloid-beta aggregation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of similar compounds has provided insights into optimizing the biological activity of this compound. Key findings include:

  • Substitutions on the indole ring can significantly enhance potency against specific targets, such as cancer cells or pathogens.
  • The piperazine ring plays a crucial role in determining the pharmacokinetics and bioavailability of the compound.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compound Indole nucleus, piperazine ringAnticancer, antiviral
4-(1H-indole-2-carbonyl)piperazine-2,6-dione Contains a dione groupAntimicrobial
Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Similar structure with tert-butyl substitutionEnhanced solubility

Anticancer Activity

A study demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, analogs similar to this compound showed IC50 values in the nanomolar range against human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Antimicrobial Properties

Research indicates that indole derivatives possess antimicrobial properties. In particular, compounds structurally related to this compound have been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported below 50 µM .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of indole derivatives. For example, compounds that inhibit amyloid-beta aggregation have shown promise in models of Alzheimer's disease. The structure containing both indole and piperazine may enhance these protective effects through dual mechanisms targeting both amyloid formation and oxidative stress .

Q & A

Q. What analytical approaches ensure enantiomeric purity when chiral centers are introduced during synthesis?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers.
  • Circular Dichroism (CD) spectroscopy confirms optical activity and absolute configuration .

Data Contradiction Analysis

Q. Q. How should researchers reconcile discrepancies between theoretical and experimental 1H^1 \text{H}-NMR chemical shifts?

  • Solvent effects : Simulate shifts using solvents matched to experimental conditions (e.g., DMSO-d6d_6).
  • Conformational averaging : Use variable-temperature NMR to identify dynamic processes affecting peak splitting .

Q. What methodologies validate crystallographic data when twinning or disorder complicates refinement?

  • SHELXD (for twin resolution) and Olex2 (for disorder modeling) improve data quality.
  • Cross-check with PXRD to confirm bulk crystallinity .

Methodological Tables

Technique Application Key Parameters References
X-ray crystallographyAbsolute configuration determinationRint<0.05R_{\text{int}} < 0.05, CC > 90%
Chiral HPLCEnantiomeric purity assessmentColumn: Chiralpak AD-H; Mobile phase: Hex/IPA
ITCBinding affinity quantificationKd10μMK_d \leq 10 \, \mu\text{M}, ΔH\Delta H

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